

Technical Support Center: BBO-10203

Combination Therapy Dose Optimization

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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15137805

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose optimization of **BBO-10203** in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **BBO-10203**?

A1: **BBO-10203** is a first-in-class, orally bioavailable small molecule that acts as a RAS:PI3K α breaker.^[1] It selectively and covalently binds to Cysteine 242 within the RAS-Binding Domain (RBD) of the p110 α catalytic subunit of PI3K α .^{[2][3][4]} This binding physically blocks the interaction between PI3K α and RAS isoforms (K-RAS, H-RAS, and N-RAS), thereby inhibiting the downstream PI3K α -AKT signaling pathway.^{[2][5]} Unlike conventional PI3K α kinase inhibitors, **BBO-10203** does not directly inhibit the catalytic activity of PI3K α .^[6]

Q2: What is the primary advantage of **BBO-10203** over other PI3K α inhibitors?

A2: The primary advantage of **BBO-10203** is its ability to inhibit the RAS-driven PI3K α pathway without causing hyperglycemia.^{[2][7]} This is because insulin-mediated activation of PI3K α , which is crucial for glucose metabolism, does not depend on RAS. By selectively targeting the RAS-PI3K α interaction, **BBO-10203** avoids the metabolic side effects commonly associated with PI3K α kinase inhibitors that broadly inhibit PI3K α activity.^[2]

Q3: In which cancer types has **BBO-10203** shown preclinical efficacy?

A3: Preclinical studies have demonstrated the anti-tumor activity of **BBO-10203** in a variety of cancer models, including those with HER2 amplification, and KRAS or PIK3CA mutations.[\[5\]](#)[\[7\]](#) It has shown particular promise in breast and lung cancer models.[\[2\]](#)

Q4: With which drugs has **BBO-10203** shown synergistic effects in preclinical studies?

A4: **BBO-10203** has demonstrated synergistic or enhanced anti-tumor effects in combination with several standard-of-care therapies, including:

- HER2 inhibitors: such as trastuzumab in HER2-positive breast cancer models.[\[2\]](#)
- Estrogen receptor degraders (SERDs): such as fulvestrant in ER-positive breast cancer models.[\[2\]](#)[\[4\]](#)
- CDK4/6 inhibitors: such as palbociclib in ER-positive breast cancer models.[\[2\]](#)[\[4\]](#)
- KRAS inhibitors: including BBO-8520 and BBO-11818 in KRAS-mutant cancer models.[\[2\]](#)[\[3\]](#)[\[8\]](#)

Q5: Is there an ongoing clinical trial for **BBO-10203**?

A5: Yes, **BBO-10203** is currently being evaluated in a Phase 1 clinical trial designated as BREAKER-101 (NCT06625775).[\[2\]](#) This is a first-in-human, open-label study evaluating the safety, tolerability, and pharmacokinetics of **BBO-10203** as a single agent and in combination with other anti-cancer agents in patients with advanced solid tumors.[\[9\]](#)

Data Presentation

BBO-10203 Monotherapy In Vitro Efficacy

Cell Line	Cancer Type	Key Mutations	IC50 / EC50 (nM)	Assay Type
BT-474	Breast Cancer	HER2 amp, PIK3CA K111N	IC50: 1.4 nM	Cellular Target Engagement
BT-474	Breast Cancer	HER2 amp, PIK3CA K111N	EC50: 3.2 nM (mean across 18 breast cancer cell lines)	pAKT Inhibition

Data compiled from preclinical studies.[\[4\]](#)

BBO-10203 Monotherapy In Vivo Efficacy

Xenograft Model	Cancer Type	Treatment Dose (oral)	Tumor Growth Inhibition
KYSE-410	Esophageal Cancer	30 mg/kg daily	80%
BT-474	Breast Cancer	100 mg/kg daily	88%

Data compiled from preclinical studies.[\[4\]](#)[\[10\]](#)

BBO-10203 Combination Therapy Synergy (User-Generated Data)

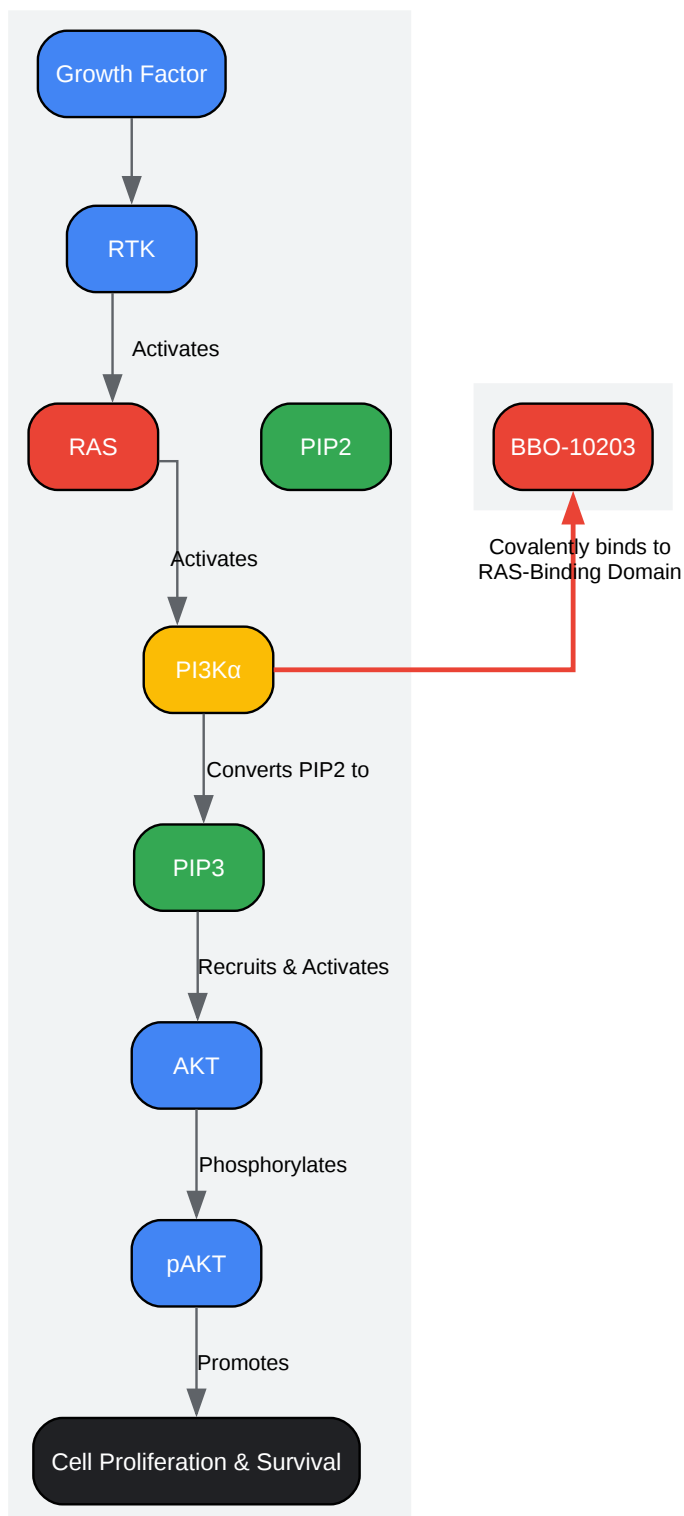
Note: Specific Combination Index (CI) values from preclinical studies of **BBO-10203** are not publicly available. Researchers should perform their own synergy assays and use the provided protocol to calculate CI values. The Chou-Talalay method is the standard for determining synergy.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Combination	Cell Line	Fractional Effect (Fa)	Combination Index (CI)	Interpretation (CI < 1: Synergy, CI = 1: Additive, CI > 1: Antagonism)
BBO-10203 + Trastuzumab	e.g., BT-474	0.5	User Input	User Input
BBO-10203 + Fulvestrant	e.g., MCF7	0.5	User Input	User Input
BBO-10203 + Palbociclib	e.g., MCF7	0.5	User Input	User Input
BBO-10203 + KRAS G12C Inhibitor	e.g., NCI-H358	0.5	User Input	User Input

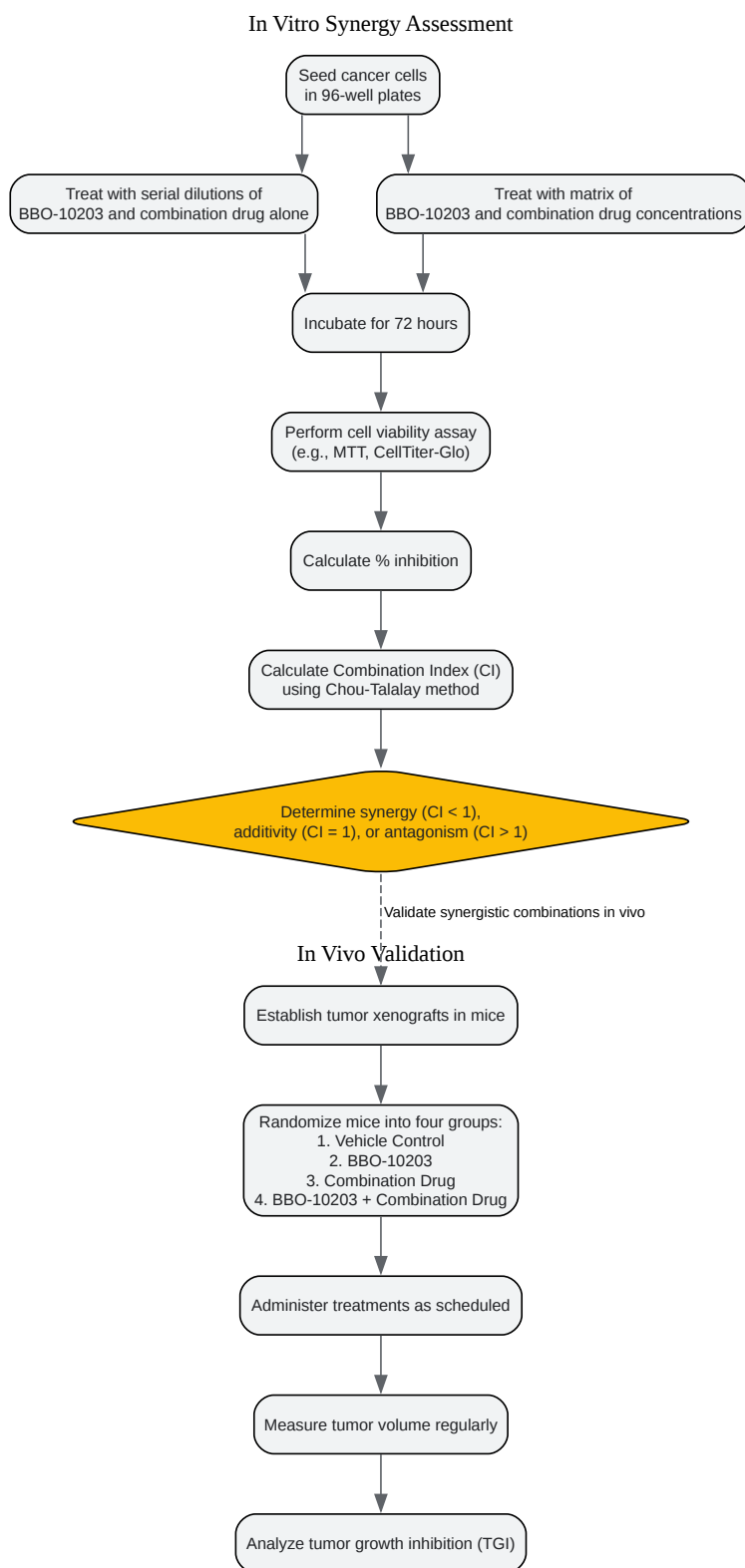
Experimental Protocols

Signaling Pathway and Experimental Workflow Diagrams

BBO-10203 Mechanism of Action

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Caption: **BBO-10203** blocks the RAS-PI3K α interaction, inhibiting pAKT signaling.



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Phone: (601) 213-4426

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